molecular formula C9H6BrFN2 B11754636 6-Bromo-7-fluoroisoquinolin-3-amine

6-Bromo-7-fluoroisoquinolin-3-amine

Cat. No.: B11754636
M. Wt: 241.06 g/mol
InChI Key: UAPDNFWOJAITBO-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroisoquinolin-3-amine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms It is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroisoquinolin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide in solvents like tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-7-fluoroisoquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroisoquinolin-3-amine
  • 7-Bromo-6-fluoroisoquinolin-3-amine
  • 6-Bromo-4-chloro-7-fluoroquinolin-3-amine

Uniqueness

6-Bromo-7-fluoroisoquinolin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the isoquinoline ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological assays.

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

6-bromo-7-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13)

InChI Key

UAPDNFWOJAITBO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1Br)F)N

Origin of Product

United States

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